molecular formula C12H18N2O B1602314 4-((1-Methylpiperidin-4-yl)oxy)aniline CAS No. 358789-72-7

4-((1-Methylpiperidin-4-yl)oxy)aniline

Cat. No.: B1602314
CAS No.: 358789-72-7
M. Wt: 206.28 g/mol
InChI Key: CIVRCZPEYZHQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-Methylpiperidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a solid at room temperature and is used in various scientific research applications.

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVRCZPEYZHQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587934
Record name 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358789-72-7
Record name 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1-methylpiperidin-4-yl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4-((1-Methylpiperidin-4-yl)oxy)aniline typically involves the reaction of 4-chloroaniline with 1-methylpiperidine in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-((1-Methylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

This compound is particularly noteworthy for its potential use in drug discovery and development. The structural features of 4-((1-Methylpiperidin-4-yl)oxy)aniline allow it to interact effectively with biological systems, making it a candidate for various therapeutic applications.

Case Study: FGFR Inhibition

A notable case study involved the synthesis of a series of imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives that included this compound as a key intermediate. These compounds exhibited IC50 values in the low nanomolar range against FGFRs, indicating their potential as effective anti-cancer agents .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate in the preparation of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for synthesizing more complex molecules.

Synthetic Routes

The synthesis typically involves nucleophilic substitution reactions where the piperidine group replaces a leaving group on an aromatic ring. Common reagents include sodium hydroxide or potassium carbonate under elevated temperatures to ensure complete conversion .

Biological Research

Due to its structural similarity to bioactive molecules, this compound is utilized in biological studies focusing on enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit certain enzymes, which is crucial for understanding its pharmacological effects. For instance, studies have explored its role in modulating enzyme activity related to neurotransmitter regulation .

Mechanism of Action

The mechanism of action of 4-((1-Methylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-((1-Methylpiperidin-4-yl)oxy)aniline can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and resulting properties.

Biological Activity

4-((1-Methylpiperidin-4-yl)oxy)aniline, also known as 4-(1-methylpiperidin-4-yl)phenol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific kinases and receptors involved in cancer progression. Notably, it has been studied for its interaction with fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.

Anticancer Properties

  • FGFR Inhibition : A study demonstrated that derivatives of this compound could inhibit FGFR signaling pathways, crucial in hepatocellular carcinoma (HCC). The most potent derivative showed IC50 values in the low nanomolar range (8 nM for FGFR1 and 3.8 nM for FGFR4), suggesting strong potential as a therapeutic agent against HCC .
  • FLT3 Inhibition : Other studies focused on the compound's ability to inhibit Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). Specific derivatives demonstrated significant binding affinity to FLT3, with IC50 values as low as 0.181 µM, highlighting their potential in treating AML .

Toxicity and Safety Profile

The compound exhibits some toxicity; it is classified as harmful if swallowed and can cause skin irritation . Careful consideration of dosage and administration routes is necessary to mitigate these risks.

Data Table: Biological Activity Summary

Biological Activity Target IC50 (nM) Reference
FGFR1Hepatocellular carcinoma8
FGFR2Hepatocellular carcinoma4
FGFR4Hepatocellular carcinoma3.8
FLT3Acute myeloid leukemia181

Case Study 1: Inhibition of FGFR in HCC

In vivo studies using xenograft models demonstrated that compounds derived from this compound effectively reduced tumor growth in HCC models. These findings support the potential for clinical applications in targeted cancer therapies.

Case Study 2: FLT3 Inhibition in AML

A series of experiments evaluated the efficacy of different derivatives against FLT3 mutations common in AML. Compounds showed selective inhibition with minimal off-target effects, indicating a promising therapeutic window for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((1-Methylpiperidin-4-yl)oxy)aniline
Reactant of Route 2
Reactant of Route 2
4-((1-Methylpiperidin-4-yl)oxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.